N-bicyclo[2.2.1]hept-2-ylthiourea
Description
N-bicyclo[2.2.1]hept-2-ylthiourea is a thiourea derivative featuring a norbornane (bicyclo[2.2.1]heptane) core. The thiourea group (–N–C(=S)–N–) distinguishes it from urea analogs, imparting distinct electronic, steric, and reactivity profiles.
Properties
Molecular Formula |
C8H14N2S |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanylthiourea |
InChI |
InChI=1S/C8H14N2S/c9-8(11)10-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H3,9,10,11) |
InChI Key |
HXTOTKHBSWGCMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Bicyclic Framework
All compared compounds share the bicyclo[2.2.1]heptane skeleton, which confers rigidity and influences steric interactions. For example:
Key Functional Group Variations
Substituent Effects
- Aminoalkyl Chains: and highlight diethylamino and ethylmethylamino groups, improving solubility in polar solvents via protonation .
Physicochemical Properties
Solubility and Stability
- Urea vs. Thiourea : Thiourea derivatives (e.g., ) exhibit lower solubility in water due to reduced polarity compared to urea analogs (). However, sulfur’s polarizability may enhance stability in organic matrices.
- Amide Derivatives : Hydrochloride salts () show higher aqueous solubility (~278.84 g/mol) due to ionic character .
Spectral Characterization
Common Strategies
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